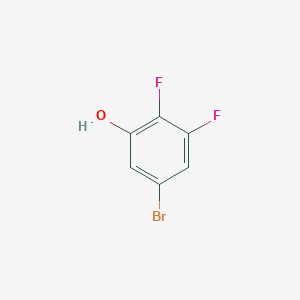

5-Bromo-2,3-difluorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHCQGXGAYRHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378357 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-26-1 | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization and Significance of 5 Bromo 2,3 Difluorophenol in Contemporary Chemical Research

Overview of Halogenated Phenols in Organic Chemistry and Medicinal Science

Halogenated phenols are organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds serve as versatile intermediates in organic synthesis and are precursors to a wide range of more complex molecules. google.com The presence of halogens can influence the reactivity of the aromatic ring and provide a handle for further chemical transformations, such as cross-coupling reactions.

In medicinal chemistry, the introduction of halogens into phenolic structures is a common strategy to enhance the therapeutic properties of drug candidates. nih.gov Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, halogenated phenolic compounds have been investigated for their potential as antimicrobial, antifungal, and antioxidant agents. ontosight.aiontosight.ai Furthermore, some halogenated phenols and their derivatives are used in the agricultural industry as herbicides and fungicides. google.com They are also integral to the materials science sector for creating polymers and resins with enhanced properties like fire resistance and thermal stability. google.comchemimpex.com

Structural Features and Electronic Effects of Fluorine and Bromine in Phenolic Systems

The unique properties of 5-Bromo-2,3-difluorophenol arise from the specific placement and electronic nature of its three halogen substituents on the phenol (B47542) ring. Both fluorine and bromine are halogens, but they exert distinct electronic effects.

Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M effect). wikipedia.org This resonance effect is most pronounced for fluorine compared to other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon. masterorganicchemistry.com In some cases, particularly at the para position, this donation can be significant enough to activate the ring towards electrophilic substitution. wikipedia.org

Bromine, being less electronegative than fluorine, has a weaker inductive effect. Its ability to donate electron density through resonance is also diminished because of the poorer overlap between its larger 4p orbitals and the carbon 2p orbitals. wikipedia.org Consequently, bromine is generally considered a deactivating group in electrophilic aromatic substitution.

Rationale for Research Focus on this compound

The specific substitution pattern of this compound makes it a valuable building block in organic synthesis. chemimpex.com Researchers utilize this compound as a key intermediate for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com The presence of three distinct halogen atoms provides multiple sites for selective chemical modification, allowing for the construction of a diverse range of derivatives.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily centered on its application as a synthetic intermediate. It is commercially available from various chemical suppliers, indicating its utility in both academic and industrial research. sigmaaldrich.comoakwoodchemical.comthermofisher.comtcichemicals.com The compound is often used in the development of novel fluorinated drug candidates, including potential antiviral compounds. nbinno.com

A significant challenge in working with polysubstituted aromatic compounds like this compound can be the selective synthesis of the desired isomer. While methods for the synthesis of related difluorophenols, such as 3,5-difluorophenol (B1294556) from 3,5-difluorobromobenzene, have been developed, achieving specific substitution patterns can be complex and may require multi-step procedures. google.compatsnap.com For instance, the synthesis of 3,5-difluorophenol can start from 3,5-difluoroaniline, but this precursor is expensive and the reaction pathway involves potentially hazardous diazonium intermediates. google.com Developing more efficient and cost-effective synthetic routes to specifically substituted halogenated phenols remains an active area of research.

Further research is also needed to fully explore the biological activities of this compound itself and its derivatives. While halogenated phenols, in general, are known to possess a range of biological effects, the specific toxicological and pharmacological profiles of this particular compound are not extensively documented in publicly available literature. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 186590-26-1 | chemimpex.comnbinno.comnih.gov |

| Molecular Formula | C₆H₃BrF₂O | chemimpex.comnbinno.comnih.gov |

| Molecular Weight | 208.99 g/mol | chemimpex.comnih.gov |

| Appearance | White to pale yellow crystalline powder or liquid | chemimpex.comnbinno.comsigmaaldrich.com |

| Boiling Point | 65-66 °C at 0.1 mmHg | chemimpex.comoakwoodchemical.com |

| Melting Point | 78-82 °C | nbinno.com |

| Density | ~1.85 g/cm³ | chemimpex.comnbinno.com |

| Solubility | Soluble in ethanol, acetone, DMF; slightly soluble in water | nbinno.com |

Synthetic Methodologies for 5 Bromo 2,3 Difluorophenol and Its Advanced Derivatives

Established Synthetic Routes to 5-Bromo-2,3-difluorophenol

Traditional methods for synthesizing this compound primarily rely on electrophilic aromatic substitution and multi-step sequences starting from readily available aromatic precursors.

Electrophilic Bromination of Fluorophenol Precursors

The most direct and common method for the preparation of this compound is the electrophilic bromination of 2,3-difluorophenol (B1222669). smolecule.com This reaction falls under the general class of electrophilic aromatic substitution, where an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich aromatic ring.

The reaction typically involves treating 2,3-difluorophenol with a brominating agent. Common agents include molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial for achieving high yield and selectivity. For instance, a notable approach involves the use of potassium bromide (KBr) in an acidic medium, where layered double hydroxides (LDHs) can be used as a catalyst to ensure the slow release of bromine, thereby preventing over-bromination and leading to yields as high as 90%. smolecule.com

Table 1: Comparison of Brominating Agents for Phenol (B47542) Derivatives

| Brominating Agent | Characteristics | Typical Conditions |

|---|---|---|

| **Molecular Bromine (Br₂) ** | Highly reactive, can lead to polybromination. | Often used with a Lewis acid catalyst or in a polar solvent. |

| N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. | Radical initiator (e.g., AIBN) or light for radical pathways; acid catalyst for electrophilic pathways. |

| Potassium Bromide (KBr) with an Oxidant | In-situ generation of bromine, allowing for controlled reaction rates. | Acetic acid or other acidic media. smolecule.com |

| PIDA–AlBr₃ System | A modern, mild I(III)-based reagent for efficient bromination of phenols. nih.govrsc.org | Can be prepared in situ or isolated; stable and effective even for sterically hindered substrates. nih.govrsc.org |

This is an interactive data table. You can sort and filter the data.

Strategies for Regioselective Halogenation of Phenol Derivatives

The outcome of the electrophilic bromination of 2,3-difluorophenol is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. The fluorine atoms (-F) are deactivating groups due to their high electronegativity (inductive effect), but they are also ortho, para-directors because of their ability to donate a lone pair of electrons (resonance effect).

In 2,3-difluorophenol, the positions ortho to the hydroxyl group are positions 2 and 6, and the para position is position 4.

Position 2 is blocked by a fluorine atom.

Position 4 is sterically accessible and electronically activated by the hydroxyl group.

Position 6 is sterically accessible and strongly activated by the hydroxyl group.

Position 5 is meta to the hydroxyl group but para to the fluorine at position 2 and ortho to the fluorine at position 3.

The substitution occurs predominantly at the position most activated by the combined electronic effects. The hydroxyl group's powerful ortho, para-directing influence is dominant. The bromine atom is directed to the positions activated by the hydroxyl group that are not already substituted. In the case of 2,3-difluorophenol, the bromine atom adds to the 5-position. This regioselectivity highlights the controlling influence of the hydroxyl group in electrophilic aromatic substitution reactions.

Multi-Step Synthesis from Substituted Arenes

An alternative to direct bromination involves constructing the this compound molecule through a sequence of reactions starting from a simpler substituted arene. Such multi-step syntheses offer flexibility, especially when the desired precursor is unavailable or when direct halogenation provides poor regioselectivity.

One plausible, albeit more lengthy, synthetic route could begin with a difunctionalized arene, such as 1-bromo-2,3-difluorobenzene (B1273032). The hydroxyl group can then be introduced in a subsequent step. A general and modern method for converting arenes to phenols involves a "one-pot" borylation/oxidation process. msu.edu This process first uses an iridium catalyst to install a boronic ester group onto the arene, which is then oxidized (e.g., with Oxone) to yield the corresponding phenol. While this specific application to 1-bromo-2,3-difluorobenzene to create the target molecule is illustrative, it demonstrates the principles of multi-step arene functionalization. msu.edu

Other traditional multi-step methods include the synthesis from anilines via diazonium salts or the hydrolysis of aryl halides under harsh conditions, though these are often less efficient. msu.edu

Emerging and Green Chemistry Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include transition metal-catalyzed reactions and biocatalytic transformations.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, thus shortening synthetic routes and reducing waste. ias.ac.inrsc.org This approach avoids the need for pre-functionalized starting materials.

In the context of this compound synthesis, a hypothetical C-H activation strategy would involve the use of a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to selectively functionalize the C-H bond at the 5-position of 2,3-difluorophenol. dntb.gov.ua The reaction's regioselectivity is often achieved through the use of a directing group, which coordinates to the metal center and positions it in proximity to the target C-H bond. rsc.org The hydroxyl group of the phenol itself can act as a directing group, guiding the catalyst to an ortho C-H bond. This strategy provides a greener alternative to classical electrophilic substitution by offering higher atom economy and potentially milder reaction conditions. ias.ac.in

Table 2: Key Concepts in Transition Metal-Catalyzed C-H Activation

| Concept | Description | Relevance to Synthesis |

|---|---|---|

| C-H Activation | The cleavage of a carbon-hydrogen bond, typically facilitated by a transition metal complex. ias.ac.in | Allows for direct functionalization of arenes without pre-installed activating or leaving groups. |

| Directing Group (DG) | A functional group on the substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond. rsc.org | Enhances regioselectivity, enabling the functionalization of a specific position (e.g., ortho-halogenation). |

| Catalytic Cycle | The multi-step process involving the catalyst, such as oxidative addition, C-H activation, and reductive elimination. | Understanding the mechanism allows for optimization of reaction conditions and catalyst choice. |

| Green Chemistry | Aims to reduce waste and improve efficiency. ias.ac.in | C-H activation often leads to shorter synthetic routes and less stoichiometric waste compared to traditional methods. |

This is an interactive data table. You can sort and filter the data.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is a cornerstone of green chemistry, as reactions are often conducted in water under mild temperature and pH conditions with high selectivity.

While specific biocatalytic routes for the synthesis of this compound are not widely reported, the enzymatic halogenation of aromatic compounds is a known biological process. Halogenase enzymes, for example, are capable of regioselectively installing halogen atoms onto organic substrates. The use of such enzymes could provide a highly selective and environmentally friendly route to halogenated phenols.

Most current research in biocatalytic synthesis focuses on the kinetic resolution of racemic mixtures or the desymmetrization of prochiral molecules to create enantioenriched products. nih.gov Although the direct application to produce a non-chiral molecule like this compound is less common, the principles of enzymatic catalysis represent a promising frontier for the future development of sustainable synthetic methodologies for complex halogenated compounds. nih.gov

Solvent-Free and Ionic Liquid-Mediated Syntheses

The development of environmentally benign synthetic methods has led to the exploration of solvent-free and ionic liquid-mediated reactions for the preparation of halogenated phenols. While direct reports on the synthesis of this compound using these specific methods are not extensively detailed in the literature, existing research on similar compounds provides a strong basis for their potential application.

Solvent-Free Synthesis:

Solvent-free reactions, often facilitated by microwave irradiation or solid-phase catalysts, offer significant advantages, including reduced waste, lower energy consumption, and often, shorter reaction times. A potential solvent-free approach for the synthesis of this compound could involve the direct bromination of 2,3-difluorophenol using a solid brominating agent. Research on the solvent-free fluorination of electron-rich aromatic compounds has demonstrated the feasibility of such reactions. For instance, the use of N-F reagents under solvent-free conditions has proven effective for the fluorination of various aromatic compounds. A similar strategy could be envisioned for the bromination of 2,3-difluorophenol, potentially using a solid-supported bromine source or a reagent like N-bromosuccinimide (NBS) under mechanochemical conditions (ball milling) or with thermal activation.

A hypothetical solvent-free synthesis is presented in the table below, based on analogous reactions.

| Reactant | Reagent | Conditions | Potential Product |

| 2,3-Difluorophenol | N-Bromosuccinimide (NBS) | Ball Milling or Thermal (Heat) | This compound |

This approach would eliminate the need for hazardous organic solvents, making the process greener and potentially more cost-effective.

Ionic Liquid-Mediated Syntheses:

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. In the context of synthesizing this compound, ionic liquids could play several roles. Acidic ionic liquids, for instance, could catalyze the electrophilic bromination of 2,3-difluorophenol. The ionic liquid could activate the brominating agent and facilitate the reaction, often with enhanced selectivity.

Furthermore, the use of ionic liquids can simplify product isolation. The non-volatile nature of ILs allows for the removal of volatile products by distillation. Alternatively, the product can often be extracted using a less polar solvent, allowing for the recycling of the ionic liquid. Research into ionic liquid-catalyzed halogenation of aromatic compounds suggests that imidazolium- or pyridinium-based ionic liquids could be effective for this transformation.

The following table outlines a potential ionic liquid-mediated synthesis of this compound.

| Reactant | Brominating Agent | Ionic Liquid (Catalyst/Solvent) | Potential Advantages |

| 2,3-Difluorophenol | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [BMIM][Br] or other acidic ILs | Enhanced reaction rates, improved selectivity, catalyst recyclability |

Stereochemical Control and Chiral Derivative Synthesis

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity. Achieving stereochemical control in the synthesis of these derivatives typically involves asymmetric synthesis strategies, employing chiral catalysts, auxiliaries, or reagents.

While specific examples of the asymmetric synthesis of this compound derivatives are not extensively documented, general principles of stereoselective synthesis of fluorinated aromatic compounds can be applied. Key strategies could include:

Asymmetric Catalysis: The use of chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or palladium) or organocatalysts can facilitate the enantioselective or diastereoselective introduction of functional groups. For instance, a chiral catalyst could be employed in a cross-coupling reaction to attach a chiral side chain to the this compound core.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate Control: If a chiral center is already present in a reactant that is being coupled with a derivative of this compound, it can influence the stereochemistry of the newly formed chiral centers.

The following table summarizes potential approaches for the synthesis of chiral derivatives.

| Synthetic Strategy | Description | Example Application |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond in a derivative of this compound using a chiral catalyst. | Synthesis of a chiral alcohol derivative. |

| Chiral Phase-Transfer Catalysis | Use of a chiral phase-transfer catalyst to control the stereochemistry of an alkylation or other reaction on a side chain. | Enantioselective synthesis of a chiral ether derivative. |

| Organocatalytic Asymmetric Reactions | Employment of small chiral organic molecules to catalyze stereoselective transformations. | Asymmetric aldol (B89426) or Michael additions to a derivative. |

The development of these methods is crucial for accessing enantiomerically pure derivatives of this compound for biological evaluation.

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Considerations:

Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, and reaction time is critical. On a large scale, efficient heat transfer and mixing become paramount to maintain consistent product quality and avoid runaway reactions.

Reagent Selection and Stoichiometry: The choice of reagents should favor those that are readily available, less hazardous, and cost-effective. The stoichiometry needs to be carefully controlled to maximize yield and minimize the formation of byproducts.

Solvent Selection and Recovery: If a solvent is used, its selection should be based on factors such as safety, environmental impact, and ease of recovery and recycling.

Work-up and Purification: The purification method must be scalable. While chromatography is common in the lab, industrial processes often rely on crystallization, distillation, or extraction due to their lower cost and higher throughput.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process, including the handling of corrosive or toxic reagents and the management of exothermic reactions.

Waste Management: The development of a sustainable process requires minimizing waste generation and implementing effective waste treatment and disposal procedures.

Industrial Synthesis Methodologies:

While a specific industrial synthesis for this compound is not publicly detailed, general methodologies for the production of fluorinated phenols can be inferred from patent literature and industrial practices. A plausible industrial route would likely involve a multi-step process starting from a readily available fluorinated precursor.

A patent on the synthesis of poly-fluorinated phenol compounds suggests that industrial processes often focus on achieving high yields and purity through carefully controlled reaction conditions. google.com The synthesis of fluorinated phenolic resins also provides insights into the large-scale handling of fluorinated aromatic compounds.

The following table outlines a hypothetical industrial synthesis approach.

| Step | Description | Key Considerations for Scale-Up |

| 1. Synthesis of 2,3-Difluorophenol | This could be achieved through various routes, potentially starting from 1,2,3-trifluorobenzene. | Availability and cost of starting materials, efficiency of the fluorination and hydroxylation steps. |

| 2. Bromination of 2,3-Difluorophenol | Electrophilic bromination using a suitable brominating agent. | Regioselectivity of the bromination, control of exotherms, efficient product isolation. |

| 3. Purification | Purification of the crude this compound. | Use of scalable techniques like distillation or crystallization to achieve high purity. |

The development of a robust and economical industrial synthesis is crucial for making this compound and its derivatives available for various applications.

Reactivity and Mechanistic Investigations of 5 Bromo 2,3 Difluorophenol

Substitution Reactions at the Aromatic Ring and Hydroxyl Group

The substituents on the phenyl ring of 5-Bromo-2,3-difluorophenol allow for a range of substitution reactions, targeting either the aromatic core or the phenolic oxygen.

The presence of two electron-withdrawing fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). smolecule.com In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. This process is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate, known as the Meisenheimer complex. The fluorine atoms at the C2 and C3 positions enhance the electrophilic character of the aromatic ring, making it more susceptible to attack by nucleophiles. smolecule.com This increased reactivity enables the strategic incorporation of diverse functional groups onto the phenyl scaffold. smolecule.com

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. chemistrytalk.org The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. wikipedia.org The hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density into the ring through resonance. wikipedia.orglibretexts.org Conversely, the fluorine and bromine atoms are deactivating ortho-, para-directors; they withdraw electron density inductively but can donate it via resonance. libretexts.org

When these competing effects are present in this compound, the powerful activating effect of the hydroxyl group is expected to dominate the regioselectivity. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the hydroxyl group. The available positions are C4 and C6 (ortho) and there is no para position. The C6 position is sterically less hindered than the C4 position, which is flanked by the bromine and fluorine atoms. This suggests that electrophilic substitution would likely occur preferentially at the C6 position.

The hydroxyl group of this compound is a key site for functionalization. smolecule.com It can readily undergo various reactions to yield a diverse range of derivatives. Common O-functionalization reactions include:

Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

Acylation: Reaction with acyl chlorides or anhydrides to produce esters.

Esterification: Reaction with carboxylic acids, typically under acidic conditions, to form esters. smolecule.com

These transformations allow for the modification of the compound's physical and chemical properties, providing access to a wider array of building blocks for applications in pharmaceuticals and materials science. smolecule.comchemimpex.com

Advanced Cross-Coupling Chemistry Utilizing the Aryl Bromide Moiety

The bromine atom at the C5 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. tezu.ernet.in

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. wikipedia.orgyoutube.com This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org this compound is an efficient participant in Suzuki-Miyaura coupling reactions, where the bromine atom acts as the leaving group. smolecule.com The reaction facilitates the construction of complex aromatic systems, which are important scaffolds in pharmaceutical and agrochemical compounds. smolecule.comchemimpex.com

The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The difluoro substitution pattern on the this compound ring enhances the electrophilic character of the aromatic system, which can promote regioselective coupling. smolecule.com

Table 1: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Function | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, Arylboronate esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, PCy₃, P(t-Bu)₃ |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Dissolves reactants and facilitates reaction | Toluene, THF, Dioxane, Water |

The aryl bromide moiety of this compound also enables its participation in other important palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. tezu.ernet.in

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is a valuable method for creating carbon-carbon bonds and is typically carried out in the presence of a palladium catalyst and a base. tezu.ernet.in

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne. wikipedia.org This transformation is catalyzed by both palladium and copper complexes and is a reliable method for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is often performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org Both the Heck and Sonogashira reactions expand the synthetic utility of this compound as a building block for diverse molecular architectures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| Benzenesulfonic acid |

| Bromine |

| Chlorine |

| Iodine |

| Phenol (B47542) |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in synthetic organic chemistry, particularly for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov The general transformation involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amido complex.

Reductive elimination from the amido complex to yield the desired aryl amine and regenerate the Pd(0) catalyst. jk-sci.com

For this compound, the C-Br bond is the reactive site for this transformation. However, the presence of the acidic phenolic proton presents a significant challenge. The strong bases typically used in Buchwald-Hartwig amination, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), would readily deprotonate the hydroxyl group. libretexts.org This would form a phenoxide, which could potentially coordinate to the palladium center and inhibit catalysis.

To successfully apply Buchwald-Hartwig amination to this compound, a common strategy would involve the protection of the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. This protected derivative could then undergo the C-N coupling reaction. Subsequent deprotection would yield the desired amino-difluorophenol product. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step. jk-sci.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Bromide

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., protected this compound) | jk-sci.com |

| Amine | Primary or Secondary Aliphatic/Aromatic Amine | nih.gov |

| Palladium Source | Pd(OAc)2 or Pd2(dba)3 | jk-sci.com |

| Ligand | Bulky phosphine (e.g., BINAP, Xantphos) | jk-sci.com |

| Base | NaOt-Bu, Cs2CO3, or K3PO4 | libretexts.org |

| Solvent | Toluene or Dioxane | libretexts.org |

| Temperature | 80-110 °C | libretexts.org |

Carbonylative Cross-Couplings

Carbonylative cross-coupling reactions are a class of transition-metal-catalyzed reactions that incorporate a molecule of carbon monoxide (CO) into the final product. nih.gov These reactions are highly valuable for the synthesis of carbonyl compounds such as amides, esters, and ketones from aryl halides. nih.gov Palladium is the most common catalyst for these transformations.

In a typical carbonylative coupling, such as a carbonylative Suzuki or aminocarbonylation reaction, the mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladoyl complex. This intermediate then undergoes reaction with a nucleophile (e.g., an organoboron reagent or an amine) and subsequent reductive elimination to afford the carbonyl-containing product and regenerate the catalyst.

Applying this to this compound, the C-Br bond would again be the site of reaction. Similar to the Buchwald-Hartwig amination, the acidic phenol would likely require protection prior to the reaction, especially in aminocarbonylation where a basic amine is used as the nucleophile. A protected form of this compound could be converted into various carbonyl derivatives. For instance, reaction with an amine and CO would yield a benzamide, while reaction with an alcohol would produce an ester. These transformations provide a direct route to valuable carboxylic acid derivatives.

Oxidation and Reduction Pathways of this compound

Oxidation to Quinone Derivatives

Phenols can be oxidized to quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation of phenols is a fundamental transformation in organic chemistry and is relevant to biological processes. Various reagents can effect this transformation, including hypervalent iodine reagents and Fremy's salt. nih.govlookchem.com The regioselectivity of the oxidation (i.e., formation of ortho- or para-quinones) depends on the substitution pattern of the phenol and the oxidant used. nih.gov

For this compound, oxidation would lead to a bromo-difluoro-quinone. Given the position of the hydroxyl group, oxidation would be expected to form a p-quinone (para-quinone). The electron-withdrawing fluorine atoms may influence the redox potential of the phenol, potentially making the oxidation more or less facile compared to unsubstituted phenol. The resulting halogenated quinone would be a highly reactive Michael acceptor and dienophile, making it a potentially useful intermediate in synthesis.

Hydrogenation and Reductive Processes

The aromatic ring and the carbon-bromine bond of this compound are susceptible to reduction. Catalytic hydrogenation, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C), can be employed for two main purposes: hydrogenation of the aromatic ring or hydrogenolysis of the C-Br bond.

Reductive debromination, or hydrogenolysis, would replace the bromine atom with a hydrogen atom, yielding 2,3-difluorophenol (B1222669). This reaction is often achieved under mild conditions using Pd/C and a hydrogen source like H₂ gas or transfer hydrogenation reagents. This process can be useful for removing the bromine atom after it has served its purpose as a synthetic handle. nih.gov

More forceful hydrogenation conditions (higher pressures and temperatures) could potentially reduce the aromatic ring to yield bromodifluorocyclohexanol derivatives. However, selective C-Br bond cleavage is generally more common and easier to achieve.

Metalation Strategies and Organometallic Reagents Derived from this compound

The formation of organometallic reagents, such as Grignard or organolithium reagents, from aryl halides is a classic method for reversing the polarity of the carbon atom, turning it from an electrophilic to a nucleophilic center. wikipedia.orgadichemistry.com These reagents are powerful tools for forming new carbon-carbon bonds. masterorganicchemistry.com

However, the direct metalation of this compound via reaction with magnesium metal (for a Grignard reagent) or an alkyllithium (for an organolithium reagent) is not feasible. sigmaaldrich.com Both Grignard and organolithium reagents are extremely strong bases and would immediately and preferentially deprotonate the acidic hydroxyl group rather than undergo halogen-metal exchange at the C-Br bond. masterorganicchemistry.commnstate.edu

To generate an organometallic reagent from this compound, the hydroxyl group must first be protected with a group that is stable to the strongly basic/nucleophilic conditions. Common protecting groups for this purpose include methyl ethers, silyl ethers (e.g., TBDMS), or acetals.

Once the hydroxyl group is protected (e.g., as 5-bromo-2,3-difluoroanisole), several metalation strategies become possible:

Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent like THF or diethyl ether would yield the corresponding Grignard reagent, (2,3-difluoro-5-methoxyphenyl)magnesium bromide. wikipedia.org

Halogen-Lithium Exchange: Treatment with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) would result in rapid bromine-lithium exchange to form (2,3-difluoro-5-methoxyphenyl)lithium. mdpi.com

These resulting organometallic reagents could then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to install a variety of functional groups at the 5-position of the difluorophenol scaffold, followed by deprotection of the hydroxyl group.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed reaction kinetic and thermodynamic data for transformations specifically involving this compound are not widely available in the literature. However, general principles can be applied to understand the factors that would govern its reactivity.

For cross-coupling reactions like the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates, catalyst, and ligands used. Often, either the oxidative addition of the aryl bromide to the palladium center or the reductive elimination of the product is rate-limiting. The electron-withdrawing fluorine atoms on the ring of this compound would likely accelerate the oxidative addition step by making the aromatic ring more electron-poor.

In metalation reactions, such as halogen-lithium exchange, the process is typically very fast, even at low temperatures. The thermodynamics are driven by the formation of a more stable organometallic species.

The thermodynamic stability of halogenated phenols is influenced by intramolecular interactions, such as hydrogen bonding, and intermolecular forces in the solid state. The enthalpy of formation and sublimation would be key parameters in a full thermodynamic profile of the compound. For comparison, the standard molar enthalpies of formation in the gaseous phase for various dibromophenol isomers have been experimentally determined and calculated, providing a framework for estimating the thermodynamic properties of this compound.

Applications of 5 Bromo 2,3 Difluorophenol in Advanced Chemical Synthesis and Product Development

Strategic Building Block in Complex Organic Synthesis

5-Bromo-2,3-difluorophenol is a highly functionalized aromatic compound that serves as a versatile and strategic building block in complex organic synthesis. chemimpex.com Its chemical structure, featuring a phenolic hydroxyl group and three distinct halogen substituents (two fluorine atoms and one bromine atom), provides multiple reactive sites for a variety of chemical transformations. smolecule.com The unique arrangement of these functional groups significantly influences its reactivity and makes it a valuable precursor for constructing more intricate molecular architectures in the fields of pharmaceuticals, agrochemicals, and materials science. chemimpex.comsmolecule.com

The presence of the bromine atom is particularly significant, as it serves as a key handle for carbon-carbon bond formation through various cross-coupling reactions. For instance, this compound readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. smolecule.com This allows for the efficient introduction of diverse aryl or vinyl groups at the bromine position. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilic character of the aromatic ring, which can facilitate regioselective coupling reactions. smolecule.com Furthermore, the hydroxyl group can be used for etherification or other modifications, adding another layer of synthetic utility. This multi-functional nature allows chemists to employ this compound in multi-step synthetic sequences to build complex target molecules.

| Property | Value | Source |

| CAS Number | 186590-26-1 | chemimpex.comsmolecule.com |

| Molecular Formula | C₆H₃BrF₂O | chemimpex.comsmolecule.com |

| Molecular Weight | 208.99 g/mol | chemimpex.com |

| Appearance | White to yellow to green clear liquid | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Pharmaceutical Development and Medicinal Chemistry Research

The distinct structural and electronic properties of this compound make it a valuable scaffold in the discovery and development of new therapeutic agents. chemimpex.comsmolecule.com

Design and Synthesis of Novel Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical compounds. chemimpex.comsmolecule.com Its structure is incorporated into the design of molecules that target specific biological pathways. A notable application is in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. For example, the difluorophenol motif derived from this intermediate is a key component in the structure of inhibitors such as copanlisib (B1663552) and idelalisib. smolecule.com The compound's reactive bromine atom allows for its integration into larger, more complex molecular frameworks through coupling reactions, while the fluorine atoms contribute to modulating the final drug's properties. smolecule.com

Impact of Halogen Substituents on Biological Activity and Pharmacophore Development

The halogen substituents (bromine and fluorine) on the this compound ring play a critical role in influencing the biological activity of the molecules derived from it. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.

Lipophilicity and Permeability: The introduction of halogen atoms, particularly fluorine, can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability. researchgate.net

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug.

Binding Affinity and Halogen Bonding: The halogens contribute to the molecule's interaction with biological targets. Halogen bonds are specific, noncovalent interactions between a halogen atom (like the bromine in this compound) and a Lewis base (such as an oxygen or nitrogen atom in a protein's active site). acs.org These interactions can significantly enhance binding affinity and selectivity for a target receptor or enzyme. acs.org Research has shown that increasing the size and atomic mass of the halogen substituent can, in some cases, improve the biological activity of a derivative. researchgate.netrsc.orgnih.gov The difluoro substitution pattern on the ring also creates a specific electronic environment that can enhance hydrophobic interactions with the ATP-binding pocket in target proteins like kinases. smolecule.com

Development of Bioactive Compounds Targeting Specific Biological Pathways

The use of this compound as a building block has led to the development of bioactive compounds that target specific enzymes and signaling pathways implicated in disease. chemimpex.com A prime example is its application in creating kinase inhibitors. smolecule.com Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Research has demonstrated that intermediates derived from this compound show superior binding affinity in the synthesis of kinase inhibitors when compared to similar compounds that lack the fluorine substituents. smolecule.com The difluorophenyl motif is crucial for establishing strong hydrophobic interactions within the ATP-binding site of enzymes like PI3K, leading to potent and selective inhibition. smolecule.com

Agrochemical Research and Development

In addition to its role in medicine, this compound is a key intermediate in the agrochemical industry for the production of modern crop protection agents. chemimpex.com

Synthesis of Herbicides, Fungicides, and Pesticide Intermediates

The compound serves as a foundational element in the synthesis of potent herbicides and fungicides. chemimpex.comsmolecule.com Its most significant application in this sector is as a precursor for the triazinone herbicide, trifludimoxazin. smolecule.com Trifudimoxazin is an inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a well-established target for herbicides. The synthetic pathway to this herbicide utilizes the unique structure of this compound to construct the final active molecule. smolecule.com

Furthermore, this compound is generally employed as an essential building block for a broader class of PPO-inhibiting fungicides. smolecule.com The specific halogen substitution pattern on the phenol (B47542) ring is critical for enabling precise interactions with the active site of the target enzyme, resulting in enhanced inhibitory activity and efficacy against fungal pathogens. smolecule.com

| Compound Name | Classification | Application/Target |

| This compound | Chemical Intermediate | Synthesis of pharmaceuticals and agrochemicals |

| Trifludimoxazin | Triazinone Herbicide | Protoporphyrinogen Oxidase (PPO) Inhibitor |

| Copanlisib | Kinase Inhibitor | Phosphatidylinositol-3-Kinase (PI3K) Inhibitor |

| Idelalisib | Kinase Inhibitor | Phosphatidylinositol-3-Kinase (PI3K) Inhibitor |

Material Science Innovations

In the realm of material science, this compound is a key intermediate in the creation of novel materials with superior performance characteristics. chemimpex.com The presence of fluorine atoms in its structure is particularly influential, contributing to enhanced thermal stability and chemical resistance in the final products. chemimpex.com

The synthesis of advanced polymers and coatings leverages this compound to achieve specific, high-demand properties. Its incorporation into polymer chains can significantly enhance the material's resistance to heat, chemicals, and environmental degradation. chemimpex.com This makes it a valuable component in formulating materials for demanding industries such as electronics and automotive. chemimpex.com The unique electronic properties conferred by the difluoro-substitution pattern are instrumental in developing these robust materials. smolecule.com

Table 1: Properties Conferred by this compound in Polymers

| Property Enhanced | Industrial Application |

|---|---|

| Thermal Stability | High-temperature electronics, automotive components |

| Chemical Resistance | Protective coatings, industrial linings |

The application of this compound extends to the production of specialty dyes and pigments. Its distinct chemical structure plays a crucial role in improving the color stability and intensity of these products. chemimpex.com By serving as a precursor in the synthesis of complex dye molecules, it helps create pigments with greater vibrancy and longevity, suitable for high-end applications where color fastness is paramount.

Analytical Chemistry Applications as a Specialized Reagent

The utility of this compound is also recognized in analytical chemistry, where it functions as a specialized reagent. chemimpex.com Its reactivity and specific interactions with other substances make it a valuable tool for researchers. chemimpex.com

Environmental Studies: Research on Degradation and Fate in Various Conditions

Researchers utilize this compound to study its behavior and degradation under various environmental conditions. chemimpex.com Such studies are crucial for assessing potential pollution and developing effective remediation strategies. chemimpex.com While specific research on the environmental fate of this compound is not extensively detailed in available literature, the degradation of similar halogenated phenols provides insight into its likely behavior.

Halogenated phenols can be persistent in the environment, and their degradation pathways are a significant area of study. nih.govresearchgate.net Research on other brominated phenols shows that reductive dehalogenation, the removal of bromine atoms, is often an initial step in their biodegradation under anaerobic conditions, such as in sediments or groundwater. nih.gov This process can be coupled to iron-reduction, sulfidogenesis, or methanogenesis. nih.gov For instance, studies have shown that 2-bromophenol (B46759) can be debrominated to phenol, which is then further utilized by microorganisms. nih.gov

Photocatalytic degradation is another potential pathway for the breakdown of halogenated phenols. nih.gov The persistence and potential for bioaccumulation of halogenated compounds necessitate research into their environmental life cycle to mitigate ecological risks. acs.org

Table 2: Potential Degradation Pathways for Halogenated Phenols

| Degradation Condition | Key Process | Potential Outcome |

|---|---|---|

| Anaerobic (e.g., sediment) | Reductive Dehalogenation | Removal of halogen atoms, formation of simpler phenols. nih.gov |

| Aerobic | Microbial Degradation | Breakdown by bacterial consortia, often requiring a co-substrate. mdpi.com |

Computational and Theoretical Investigations of 5 Bromo 2,3 Difluorophenol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for studying the properties of molecules. While specific DFT and ab initio studies on 5-Bromo-2,3-difluorophenol are not extensively available in publicly accessible literature, the principles of these methods allow for a detailed prediction of its behavior. DFT methods are known for their balance of accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. Ab initio methods, while computationally more intensive, can offer higher accuracy.

Optimized Molecular Geometries and Conformational Analysis

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the arrangement that corresponds to a minimum energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the presence of the hydroxyl group, which can rotate around the C-O bond. This rotation gives rise to different conformers, which may have different energies and properties. Computational studies on similar phenolic compounds have shown that the orientation of the hydroxyl group relative to other substituents can significantly impact the molecule's stability and reactivity. researchgate.net A computational analysis of this compound would likely reveal the preferred orientation of the -OH group, influenced by potential intramolecular hydrogen bonding or steric hindrance with the adjacent fluorine atom. The introduction of fluorine atoms can have a profound impact on molecular conformation. mdpi.com

A systematic scan of the potential energy surface by varying the dihedral angle of the C-C-O-H bond would identify the global minimum energy conformer and any local minima, as well as the energy barriers between them. This information is crucial for understanding which conformations are most likely to be present under different conditions.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can provide a detailed picture of the electron distribution within this compound. This includes the calculation of molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons in a molecule.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, an FMO analysis would reveal the regions of the molecule where these frontier orbitals are localized. It is expected that the HOMO would have significant contributions from the oxygen atom of the hydroxyl group and the aromatic ring, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of electrophilic character. |

Vibrational Frequency Calculations and Spectroscopic Property Predictions

Computational methods can be used to predict the vibrational spectra (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions.

For this compound, characteristic vibrational modes would include:

O-H stretching of the hydroxyl group.

C-H stretching and bending modes of the aromatic ring.

C-C stretching modes within the benzene (B151609) ring.

C-O stretching of the phenol (B47542) group.

C-F stretching modes.

C-Br stretching mode.

Theoretical studies on similar halogenated phenols have shown that DFT calculations can provide excellent agreement with experimental vibrational frequencies, especially when scaling factors are applied to correct for systematic errors. core.ac.ukcore.ac.uk Such calculations would be invaluable for interpreting the experimental IR and Raman spectra of this compound.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical properties and biological activity of molecules. For this compound, several types of non-covalent interactions can be envisaged, both intramolecularly and intermolecularly. These include hydrogen bonding, halogen bonding, and van der Waals forces.

The hydroxyl group can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors. Intermolecular hydrogen bonding between molecules of this compound would significantly influence its boiling point and solubility. The bromine and fluorine atoms can also participate in halogen bonding, where the halogen atom acts as an electrophilic species.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these non-covalent interactions. These analyses can identify bond critical points and measure the strength of the interactions, providing a deeper understanding of the forces that govern the molecule's structure and its interactions with other molecules.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, an MD simulation could be used to:

Explore the different conformations of the molecule in various solvents and at different temperatures.

Study the dynamics of the hydroxyl group rotation.

Investigate the formation and breaking of intermolecular hydrogen bonds in a condensed phase.

Simulate the interaction of this compound with other molecules, such as biological macromolecules.

By analyzing the trajectories generated from an MD simulation, it is possible to calculate various thermodynamic and structural properties, providing a more complete picture of the molecule's behavior in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. These models rely on the calculation of a large number of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a QSAR study could be undertaken if a dataset of structurally related compounds with known biological activities (e.g., enzyme inhibition, toxicity) is available. Similarly, a QSPR study could be performed to predict physical properties like boiling point, solubility, or partition coefficient.

The process of building a QSAR/QSPR model typically involves:

Data Set Preparation: Assembling a collection of molecules with known activities or properties.

Descriptor Calculation: Computing a wide range of descriptors for each molecule, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity or property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While specific QSAR/QSPR studies involving this compound are not readily found, the molecular descriptors calculated from its computationally derived structure could be valuable inputs for such models.

Molecular Docking Studies and Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and materials science, it is an invaluable tool for understanding and predicting the interaction between a ligand, such as this compound or its derivatives, and a target receptor, typically a protein. These studies are crucial for elucidating the compound's potential biological activity and for the rational design of novel therapeutic agents or functional materials.

Research on compounds structurally related to this compound indicates its potential as a scaffold in medicinal chemistry. The presence of fluorine and bromine atoms significantly influences the molecule's electronic and steric properties, which in turn govern its binding affinity and selectivity for specific biological targets. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of kinase inhibitors. smolecule.com Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.

The difluoro substitution pattern on the phenolic ring is known to enhance hydrophobic interactions with the ATP-binding pocket of kinases. smolecule.com Molecular docking simulations of such compounds typically reveal key interactions with amino acid residues within the active site. These interactions can include:

Hydrogen Bonding: The hydroxyl group of the phenol can act as a hydrogen bond donor or acceptor, forming crucial connections with polar residues in the receptor's binding site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) on the protein. This type of interaction is increasingly recognized for its importance in ligand-receptor binding.

While specific docking studies for this compound against a wide range of receptors are not extensively documented in publicly available literature, the principles of its interaction can be inferred from its chemical structure and studies on analogous compounds. The table below illustrates a hypothetical molecular docking scenario of this compound with a generic kinase active site to demonstrate the types of interactions that would be analyzed.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Estimated Contribution to Binding Energy |

| Hydrogen Bond | Phenolic -OH | Aspartic Acid (ASP) | Strong |

| Halogen Bond | Bromine Atom | Carbonyl Oxygen of Leucine (LEU) | Moderate |

| Hydrophobic Interaction | Difluorophenyl Ring | Valine (VAL), Isoleucine (ILE) | Moderate to Strong |

| Pi-Pi Stacking | Aromatic Ring | Phenylalanine (PHE), Tyrosine (TYR) | Moderate |

This table is illustrative and intended to represent the types of interactions and data generated from molecular docking studies. Actual interactions and energies would vary depending on the specific protein target.

Prediction of Non-Linear Optical (NLO) Properties and Materials Science Relevance

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a critical role in the prediction and understanding of the NLO properties of novel organic molecules. nbinno.com

This compound possesses structural features that suggest potential for NLO activity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms on the π-conjugated phenyl ring can lead to a significant intramolecular charge transfer upon excitation by an external electric field. This charge transfer is a key determinant of a molecule's NLO response, which is quantified by properties such as polarizability (α) and first-order hyperpolarizability (β).

Theoretical calculations for similar phenolic and halogenated aromatic compounds typically involve:

Geometry Optimization: Determining the most stable molecular structure at a given level of theory.

Electronic Property Calculation: Computing the dipole moment, polarizability, and hyperpolarizability.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.

The presence of the heavy bromine atom and the highly electronegative fluorine atoms can modulate the electronic distribution and enhance the hyperpolarizability of the molecule. The relevance of this compound in materials science is underscored by its use as a building block for advanced materials, including those for Organic Light-Emitting Diodes (OLEDs). smolecule.com In OLEDs, the electronic properties and thermal stability of the materials are paramount. The difluoro substitution pattern is known to contribute positively to these characteristics. smolecule.com

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

| Dipole Moment | µ | 2 - 5 D | Indicates the asymmetry of charge distribution. |

| Mean Polarizability | <α> | 50 - 100 | Describes the linear response to an electric field. |

| First-Order Hyperpolarizability | β_tot | 100 - 1000 | Quantifies the second-order NLO response. |

| HOMO-LUMO Energy Gap | ΔE | 4 - 6 eV | Relates to molecular stability and charge transfer potential. |

This table provides representative data for a substituted phenol and is for illustrative purposes. The actual values for this compound would require specific quantum chemical calculations.

The computational investigation of this compound and its derivatives is a promising avenue for the discovery of new pharmaceuticals and advanced functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,3 Difluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-2,3-difluorophenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed to unequivocally assign all proton and carbon signals and to confirm the substitution pattern on the aromatic ring.

Proton (¹H) NMR for Aromatic and Hydroxyl Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information about the electronic environment and the proximity of neighboring nuclei.

The aromatic region of the spectrum is expected to show two distinct multiplets corresponding to the two protons on the benzene (B151609) ring. The proton at the C4 position and the proton at the C6 position will exhibit characteristic splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.10 - 7.30 | ddd | J(H-F), J(H-H) |

| H-6 | 6.90 - 7.10 | ddd | J(H-F), J(H-H) |

| -OH | Variable | br s | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are highly sensitive to the electronic effects of the substituents (bromine, fluorine, and hydroxyl groups).

The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms (C1, C2, and C3) are expected to be significantly deshielded and appear at lower field (higher ppm values). The carbon attached to the bromine atom (C5) will also be influenced, while the remaining carbon atoms (C4 and C6) will have chemical shifts characteristic of a substituted benzene ring. The coupling between carbon and fluorine atoms (¹J(C-F), ²J(C-F), etc.) will result in the splitting of the carbon signals, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 145 - 155 |

| C2 (-F) | 140 - 150 |

| C3 (-F) | 140 - 150 |

| C4 | 115 - 125 |

| C5 (-Br) | 110 - 120 |

| C6 | 120 - 130 |

Note: This is a predicted data table. Actual experimental values may vary, and signals will exhibit C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between non-equivalent fluorine environments. In this compound, the two fluorine atoms at the C2 and C3 positions are chemically non-equivalent and are expected to give rise to two distinct signals.

The chemical shifts of these fluorine atoms will be influenced by the other substituents on the aromatic ring. Furthermore, the signals will exhibit coupling to each other (F-F coupling) and to the neighboring protons (H-F coupling), resulting in complex multiplets that provide valuable structural information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| F-2 | -130 to -140 |

| F-3 | -140 to -150 |

Note: This is a predicted data table relative to a standard (e.g., CFCl₃). Actual experimental values may vary, and signals will exhibit F-F and H-F coupling.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H-4 and H-6 protons would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the protonated carbons (C4 and C6) by correlating their ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups and the aromatic ring.

Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Aromatic Stretch: Weak to medium bands typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the phenolic C-O bond.

C-F Stretch: Strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of carbon-fluorine bonds.

C-Br Stretch: A band in the 500-600 cm⁻¹ region is typically associated with the carbon-bromine bond.

The precise positions and intensities of these bands provide a unique fingerprint for this compound, allowing for its identification and the confirmation of its functional groups.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| C-H Aromatic Stretch | > 3000 | Weak to Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are fingerprint-like indicators of its structure and chemical bonding. When monochromatic light interacts with this compound molecules, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, corresponding to the energy gained from or lost to specific molecular vibrations.

The Raman spectrum of this compound is characterized by a series of bands corresponding to the various vibrational modes of the molecule. These include stretching and bending vibrations of the functional groups and the aromatic ring. Analysis of the spectrum allows for the identification of characteristic vibrations. For instance, the C-Br stretching vibration is typically observed as a strong band in the lower frequency region of the spectrum. ijtsrd.com Similarly, C-F stretching vibrations appear at characteristic frequencies, while the O-H stretch of the phenolic group gives rise to a distinct band. The aromatic C-C stretching and C-H bending vibrations provide information about the substitution pattern of the benzene ring. ijtsrd.com In the solid state, low-frequency Raman bands can also provide information on external crystal lattice vibrational modes, which are sensitive to the molecular packing and symmetry within the crystal. spectroscopyonline.com